molecular formula C12H7ClN2OS B2910350 3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile CAS No. 477711-94-7

3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile

Cat. No.: B2910350
CAS No.: 477711-94-7
M. Wt: 262.71
InChI Key: ZAJMZTMMKZNWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile is a chemical compound of high interest in scientific research, particularly in the field of medicinal chemistry. It features a pyridine core, a common pharmacophore in active molecules, substituted at the 3-position with a (4-chlorophenyl)sulfinyl group and at the 4-position with a nitrile functional group . This structure is analogous to other documented chlorophenyl-pyridine derivatives that have been investigated for their potential biological activities . Compounds with similar structural motifs, such as sulfanyl or sulfonyl linkages to a chlorophenyl ring, have been identified in patents for their utility in inhibiting cancer metastasis and as potential inhibitors of DNA repair enzymes like Polq, a target in oncology . The specific sulfinyl (sulfoxide) moiety in this compound may influence its electronic properties, solubility, and metabolic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfinylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-10-1-3-11(4-2-10)17(16)12-8-15-6-5-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJMZTMMKZNWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=C(C=CN=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile typically involves the reaction of 4-chlorobenzene sulfinyl chloride with isonicotinonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile involves its interaction with specific molecular targets. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The isonicotinonitrile moiety can form hydrogen bonds with biological molecules, influencing their stability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile:

Compound Name Molecular Formula Key Substituents Applications/Properties Source
This compound C₁₂H₈ClN₂OS Sulfinyl, nitrile, 4-chlorophenyl Hypothesized bioactive agent N/A
Tetrasul sulfoxide (35850-29-4) C₁₂H₆Cl₄OS Sulfinyl, 4-chlorophenyl, trichlorobenzene Pesticide metabolite (tolerances revoked)
(E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) Not specified Enone, 4-chlorophenyl, p-tolyl Cytotoxic activity (UV-Vis studied)
Key Observations:
  • Sulfinyl Group Impact: Both this compound and tetrasul sulfoxide contain sulfinyl groups linked to chlorinated aromatic rings. The sulfinyl group enhances polarity and metabolic lability, as seen in tetrasul sulfoxide’s role as a pesticide metabolite .
  • Halogen Substitution: The 4-chlorophenyl group is common across compounds, likely contributing to lipophilicity and bioactivity.
  • Nitrile vs. Enone Functionality: Unlike the cytotoxic enones (C1–C4) in , the nitrile group in the target compound may confer distinct reactivity, such as participation in click chemistry or hydrolysis pathways.

Physicochemical and Spectral Properties

UV-Vis Absorption ():

Compounds with conjugated systems, such as enones (C1–C4), exhibit strong UV-Vis absorption due to π→π* transitions. For example, C1 ((E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on) shows λmax at ~300 nm . However, experimental data for the target compound are unavailable.

Stability and Reactivity:
  • Tetrasul sulfoxide : The revoked tolerances for tetrasul sulfoxide suggest instability or toxicity in environmental contexts, possibly due to sulfoxide reduction or dehalogenation .
  • Target Compound: The nitrile group may render this compound susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides.

Regulatory and Environmental Considerations

Tetrasul sulfoxide’s revoked tolerances highlight regulatory scrutiny of chlorinated sulfoxides. The target compound’s environmental impact remains unstudied, but its lower halogen count (one Cl vs.

Biological Activity

3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological assays, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinonitrile with chlorosulfonic acid and subsequent treatment with a suitable base. The structural characterization is often confirmed through techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting effective concentration ranges for therapeutic applications .

CompoundBacterial StrainIC50 (µM)
This compoundSalmonella typhiTBD
Similar CompoundsBacillus subtilisTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding interactions that disrupt normal enzymatic function .

Antitumor Activity

In vitro studies have suggested that derivatives of this compound may possess antitumor properties. For example, compounds featuring similar structural motifs have been reported to inhibit tumor cell proliferation significantly, indicating a potential pathway for cancer treatment .

Study on Antibacterial Properties

A recent study synthesized several derivatives of isonicotinonitrile and evaluated their antibacterial efficacy. Among these, this compound exhibited noteworthy activity against multi-drug resistant strains, suggesting its potential as a lead compound for further development .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. The interactions with amino acid residues in bacterial enzymes were characterized, revealing how structural features contribute to its biological activity .

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